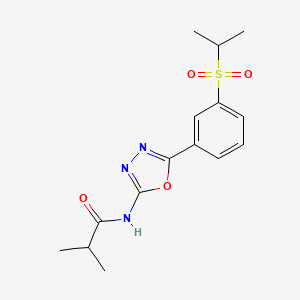![molecular formula C19H14FNOS2 B2596176 N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide CAS No. 477887-21-1](/img/structure/B2596176.png)
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide” is a complex organic compound. It contains a thieno[3,2-c]thiochromene core, which is a type of heterocyclic compound containing sulfur and nitrogen . The molecule also has a carboxamide group attached to it, which is a common functional group in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the thieno[3,2-c]thiochromene ring and the various attached groups .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Intramolecular Reactions and Synthesis
One significant area of research involves exploring the thiophene nucleus in intramolecular reactions, such as the Diels-Alder reaction. The thiophene nucleus can act as a diene or a dienophile depending on the substituents present, showcasing its versatility in synthesis processes (Himbert, Schlindwein, & Maas, 1990).
Spectroscopic Properties
Thiophene derivatives have been studied for their unique spectroscopic properties, including through-space H–F coupling observed in Nuclear Magnetic Resonance (NMR) studies. Such properties are crucial for understanding the molecular structure and interactions of thiophene-based compounds (Hirohashi, Inaba, & Yamamoto, 1976).
Kinase Inhibition for Therapeutic Applications
Thiophene derivatives have been identified as potent inhibitors of specific kinases, with applications in cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides exhibit high potency and selectivity as Met kinase inhibitors, a target relevant in cancer treatment. Such compounds have advanced into clinical trials due to their efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Antipathogenic Activity
Research into thiourea derivatives, including those with thiophene backbones, has demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of novel antimicrobial agents capable of combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Polymeric Materials and Electrofluorescence
Thiophene-based compounds are also utilized in the development of polymeric materials with unique properties, such as electrochromic and electrofluorescent characteristics. For instance, electroactive polyamides containing bis(diphenylamino)-fluorene units have been developed, exhibiting excellent solubility, thermal stability, and reversible electrochromic behavior (Sun et al., 2016).
Solvent-Free Synthesis and Spectral Linearity
The solvent-free synthesis of thiophene-3-carboxamide derivatives showcases an eco-friendly approach to obtaining compounds with diverse applications, including in medicinal chemistry and material science. These compounds also offer insights into the spectral properties related to substituent effects (Thirunarayanan & Sekar, 2013).
作用機序
Target of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS2/c1-11-2-7-16-15(8-11)18-12(10-23-16)9-17(24-18)19(22)21-14-5-3-13(20)4-6-14/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEXKZWGNXBTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2596093.png)
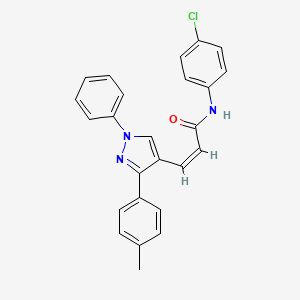
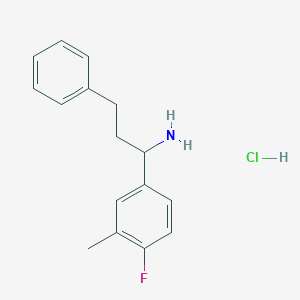
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)

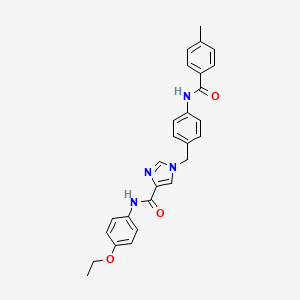
![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)

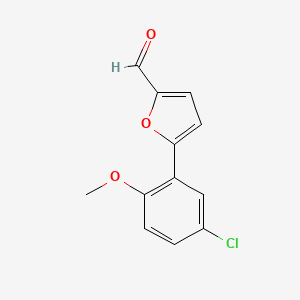

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)
